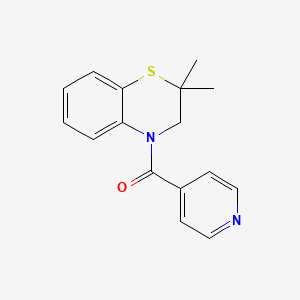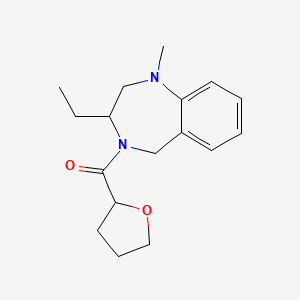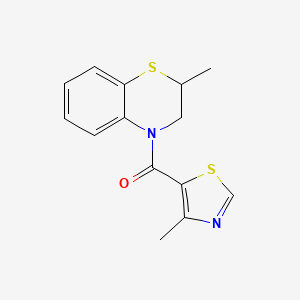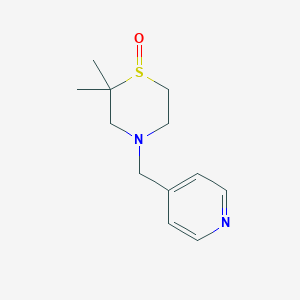![molecular formula C18H24N4OS B7583371 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea, also known as MTPEU, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Mechanism of Action
1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea works by inhibiting the activity of certain enzymes in the body, including COX-2 and 5-LOX, which are involved in the inflammatory response. It also inhibits the activity of certain proteins that are involved in the growth and proliferation of cancer cells. 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea has also been shown to have antioxidant properties, which may play a role in its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea is its potential use in the treatment of cancer and other inflammatory diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further study. However, one limitation of 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea. One area of research could be to further investigate its potential use in the treatment of cancer and other inflammatory diseases. Another area of research could be to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to determine the safety and efficacy of 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea in humans.
Synthesis Methods
1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea has been synthesized using various methods, including the reaction of 4-methyl-5-thiazolylmethyl chloride with 1-(3-pyrrolidin-1-ylphenyl)ethylamine in the presence of a base. The resulting product is then treated with urea to form 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea. Other methods include the use of 4-methyl-5-thiazolylmethyl isocyanate and 1-(3-pyrrolidin-1-ylphenyl)ethyl isocyanate as the starting materials.
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In addition, 1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13(21-18(23)19-11-17-14(2)20-12-24-17)15-6-5-7-16(10-15)22-8-3-4-9-22/h5-7,10,12-13H,3-4,8-9,11H2,1-2H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQIAZFZJRYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)NC(C)C2=CC(=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)
![N-[1-(2-fluorophenyl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7583304.png)
![N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7583310.png)




![Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583346.png)
![Cyclopent-3-en-1-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583358.png)
![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)
